2-Thiazoline, 2-((p-methylbenzyl)amino)-

Octopaminergic agonist Adenylate cyclase activation Insect neurobiology

Securing regioisomerically pure 2-(substituted benzylamino)-2-thiazolines (SBATs) often requires costly in-house re-characterization. This p-methylbenzyl derivative solves that by providing a hard analytical benchmark: its 105 °C melting point is distinct from o-methyl (123 °C) and p-halo analogs, enabling a simple purity cross-check. A curated multimodal spectral dataset (¹H/¹³C NMR, FTIR, Raman) specific to this congener eliminates ambiguous identity confirmation.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 72239-30-6
Cat. No. B1660143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazoline, 2-((p-methylbenzyl)amino)-
CAS72239-30-6
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NCCS2
InChIInChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-13-11-12-6-7-14-11/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeySENJFYMMZYUKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazoline, 2-((p-methylbenzyl)amino)-: Identity & Class Positioning


2-Thiazoline, 2-((p-methylbenzyl)amino)- (CAS 72239-30-6), IUPAC name N-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine, is a heterocyclic organic compound belonging to the 2-(substituted benzylamino)-2-thiazoline (SBAT) class [1]. It features a central 2-thiazoline ring—a five-membered heterocycle containing both sulfur and nitrogen—substituted at the 2-position with a p-methylbenzylamino group [2]. This compound has been characterized spectroscopically (NMR, FTIR, Raman) and investigated for its activity as an octopaminergic agonist in insect neural tissue preparations, where it stimulates adenylate cyclase activity [1][3].

Verified spectroscopic reference for regioisomeric identity confirmation
Defined solid-state benchmark within SBAT congeneric series
Tool compound for insect octopamine receptor research
Patent-class scaffold for anti-inflammatory lead exploration (research use)

2-Thiazoline, 2-((p-methylbenzyl)amino)-: Why Substitution Matters


Within the 2-(aralkylamino)-2-thiazoline (AAT) series, the position and electronic nature of the phenyl substituent critically modulate both the maximal adenylate cyclase activation (Vmax) and potency at the octopamine receptor [1]. The p-methyl group on the benzyl moiety of CAS 72239-30-6 confers a distinct electron-donating (+I) and modestly lipophilic character compared to unsubstituted benzyl, halogenated, or ortho/meta-substituted analogs. Although the 1992 study by Hirashima et al. reported that the effect of phenyl substituents on octopaminergic agonist activity was 'not significant' across the tested SBAT set, subsequent quantitative structure-activity relationship (QSAR) analyses revealed that substituent-dependent differences in Vmax and potency are measurable and can influence biological outcome [1][2]. Furthermore, the 2-(alkylthio)-2-thiazolines and 2-[β-(substituted phenyl)ethylamino]-2-thiazolines are not significant octopaminergic agonists, underscoring that the benzylamino spacer and aromatic substitution pattern are both essential for activity [1]. Therefore, generic substitution with a different AAT or related thiazoline derivative cannot guarantee equivalent pharmacological or physicochemical behavior.

Melting point and solid-state properties differ substantially among ortho, meta, and para regioisomers, limiting direct formulation interchange.

Congeneric biological equivalence demonstrated only for octopaminergic activity; other pharmacological endpoints remain unevaluated.

Curated multi-modal spectral reference (NMR, IR, Raman) is available solely for the p-methylbenzyl derivative, not for close analogs.

2-Thiazoline, 2-((p-methylbenzyl)amino)-: Differentiation Evidence vs. Analogs


Melting Point vs. para-Halogen and ortho-Methyl Analogs

In the foundational SBAT structure-activity study, most 2-(substituted benzylamino)-2-thiazolines activated adenylate cyclase in homogenates of cockroach (Periplaneta americana) ventral nerve cords at a test concentration of 100 μM [1]. The p-methylbenzyl derivative (CAS 72239-30-6) belongs to the active subset of this series. The study explicitly noted that introducing substituents at the phenyl ring of SBAT compounds did not produce statistically significant differences in octopaminergic agonist activity under the assay conditions used, implying that the p-methyl congener retains comparable efficacy to other active SBAT members [1]. In contrast, 2-[β-(substituted phenyl)ethylamino]-2-thiazolines and 2-(alkylthio)-2-thiazolines were not significant octopaminergic agonists, establishing a clear structural boundary for activity [1]. Later QSAR work by the same group demonstrated that, while Vmax differences among AAT compounds with varied phenyl substituents were not pronounced, potency differences were of wide range, indicating that substituent choice—including the p-methyl group—can meaningfully influence concentration-response behavior [2].

Melting point vs. analogs
Reported
105 °C (p-methyl); Δ −18 °C vs. ortho-methyl; Δ −3 °C vs. p-Cl
Supports regioisomeric identity verification and solid-form selection
Patent-derived, same synthetic and measurement protocol
Octopaminergic agonist Adenylate cyclase activation Insect neurobiology

Multi-Modal Spectral Reference for Identity Confirmation

Washing experiments demonstrated that nearly all adenylate cyclase-stimulating activity of one representative SBAT compound was removed after washing the tissue preparation, indicating that SBAT compounds, including CAS 72239-30-6 by class inference, bind reversibly to the octopaminergic receptor [1]. This reversible binding profile differentiates SBATs from irreversible or pseudo-irreversible octopaminergic agonists, which would retain activity after washout. Reversible binding is a critical parameter for experimental designs requiring temporal control of receptor activation, such as pulse-chase protocols or desensitization studies.

Spectral reference availability
Analytical context
¹H, ¹³C NMR, FTIR, Raman indexed (SpectraBase ID AW9O77jJC4z)
Reduces in-house reference characterization burden for identity QC
Comparable multi-modal data not identified for ortho/meta analogs
Receptor binding reversibility Octopamine receptor SBAT pharmacology

Octopaminergic Activity: Substituent-Independent Effects

CAS 72239-30-6 has been characterized by a comprehensive spectral dataset including 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum, and 1 Raman spectrum, archived in the Wiley KnowItAll spectral library [1]. This multi-technique spectral fingerprint provides a robust basis for identity confirmation and purity assessment. In contrast, many closely related SBAT analogs lack a publicly available, multi-modal spectral reference, making CAS 72239-30-6 a more reliably verifiable procurement choice. The availability of these reference spectra reduces the analytical burden for quality control laboratories, as incoming material can be directly compared against authenticated spectral data without requiring in-house synthesis of a reference standard.

Octopaminergic activity
Class-level
Phenyl substituent effect not significant (cockroach nerve cord homogenate)
Congeners likely interchangeable for insect neuropharmacology assays
No individual EC₅₀ reported; class-level conclusion
Spectral characterization Quality control Compound identity verification

Anti-Inflammatory & Analgesic Claims: No Congener-Specific Data

The p-methyl substituent of CAS 72239-30-6 exerts an electron-donating inductive effect (+I) and modest hydrophobicity at the para position of the benzyl ring, which distinguishes it from ortho-methyl (CAS 143543-78-6 analogue class) and meta-methyl (CAS 143543-76-4 analogue class) isomers [1][2]. In the calling behavior inhibition assay of Plodia interpunctella, 2-(2-methylbenzylamino)-2-thiazoline (ortho-methyl) was identified as the third most active compound among 15 tested, whereas the para-methyl derivative was not among the top four actives, suggesting that the ortho-methyl substitution may be more favorable for that specific behavioral endpoint [3]. However, for adenylate cyclase activation in Periplaneta americana nerve cord, the 1994 structure-activity study indicated that AAT substituent differences at the phenyl ring affected potency more than Vmax, with a wide range of potency values observed across the series [2]. This regiospecific SAR implies that para-, meta-, and ortho-methyl SBATs are not functionally interchangeable and should be selected based on the specific assay endpoint.

Anti‑inflammatory / analgesic claims
Class-level
Patent‑class claim (U.S. 4,301,167); no congener‑specific quantitative data
Cannot differentiate within series for anti‑inflammatory research endpoints
Compound‑specific pharmacology must be generated independently
Substituent effects QSAR Octopaminergic agonist SAR

NOS Inhibitory Potential: 2-Amino-2-thiazoline Scaffold Activity Is Independent of Substituent Size

A series of 2-amino-2-thiazoline derivatives, which share the core heterocyclic scaffold with CAS 72239-30-6, were evaluated for nitric oxide synthase (NOS) inhibitory activity in vivo [1]. The study established that the dimensions of substituents at the 2-N position (mono- and disubstituted) are not significant determinants of NOS-inhibitory activity, indicating that the thiazoline core itself is the primary pharmacophore for this effect [1]. This class-level finding suggests that CAS 72239-30-6, as an N-monosubstituted 2-amino-2-thiazoline, may retain NOS-inhibitory capacity comparable to other members of the series, including 2-amino-2-thiazoline itself. However, no direct comparative data for the p-methylbenzyl derivative against specific NOS isoforms are available, and this potential application remains inferential.

Nitric oxide synthase inhibition 2-Aminothiazoline In vivo NOS activity

2-Thiazoline, 2-((p-methylbenzyl)amino)-: Application Scenarios


Analytical Reference for Regioisomeric Purity Assessment

CAS 72239-30-6 is suitable as a tool compound for studying octopaminergic receptor-mediated adenylate cyclase activation in insect neural tissue preparations. The compound's activity at 100 μM in cockroach ventral nerve cord homogenates and its reversible binding profile make it appropriate for concentration-response experiments requiring washout controls [1][2]. Its p-methyl substitution provides a defined electronic and steric reference point within the AAT series for structure-activity relationship studies.

Physicochemical Comparator in Formulation Screening

Owing to its well-characterized multi-modal spectral fingerprint (2 NMR, 1 FTIR, 1 Raman) available in the Wiley KnowItAll library, CAS 72239-30-6 can serve as a qualified reference standard for identity confirmation and purity determination of SBAT-class compounds [3]. This is particularly valuable for laboratories synthesizing or procuring SBAT analogs that lack authenticated spectral references.

Tool Compound for Insect Octopamine Receptors

The p-methyl substituent of CAS 72239-30-6 provides a well-defined, computationally tractable moiety for quantitative structure-activity relationship (QSAR) and pharmacophore modeling of octopaminergic agonists. The para-methyl group's modest electron-donating character and lipophilicity serve as a calibration point between unsubstituted benzyl and bulkier or more electron-withdrawing substituents in predictive models [1][2].

Scaffold for Anti-Inflammatory Lead Derivatization

Based on class-level evidence that N-monosubstituted 2-amino-2-thiazolines retain NOS-inhibitory activity regardless of substituent dimensions, CAS 72239-30-6 may be included in screening panels for NOS inhibition, particularly where a para-methylbenzyl substituent is desired for its distinct lipophilicity and solubility profile compared to smaller N-substituents [4]. Its inclusion can help probe the tolerance of the NOS active site for aromatic N-substituents.

Application
Selection Property
Validation Focus
Regioisomeric purity assessment
Verified spectroscopic reference & defined melting point
Identity confirmation & positional isomer detection
Formulation screening comparator
Mid‑range melting point among SBAT analogs
Solid‑state & excipient compatibility screening
Insect octopamine receptor studies
Substituent‑independent adenylate cyclase activation
Congener interchangeability for neuropharmacology assays
Anti‑inflammatory lead exploration (research)
Patent‑class scaffold with defined analytical characterization
Congener‑specific pharmacological benchmarking required
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